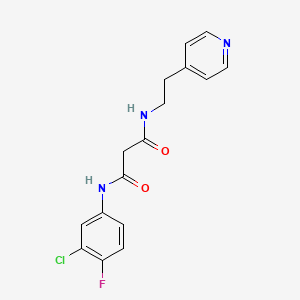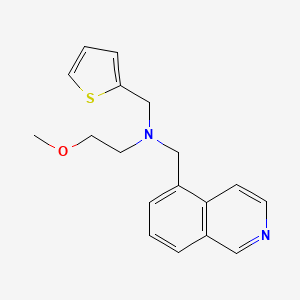![molecular formula C23H20Cl2N2O3 B4070874 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide
説明
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPA-714 and belongs to a class of compounds called benzamides. The purpose of
作用機序
The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes, including the regulation of cellular metabolism and the response to stress. DPA-714 has been shown to bind to TSPO, resulting in the modulation of its activity and downstream effects on cellular processes.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects. In studies involving neuroinflammation, DPA-714 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DPA-714 has also been shown to modulate the activity of immune cells, resulting in a reduction in the production of reactive oxygen species and other markers of oxidative stress. In cancer cells, DPA-714 has been shown to induce apoptosis, which is a programmed cell death pathway.
実験室実験の利点と制限
One of the main advantages of using DPA-714 in lab experiments is its specificity for TSPO. This allows for the selective modulation of cellular processes that are regulated by TSPO. Another advantage is its potential use in imaging studies, where it can be used as a radioligand for PET imaging. However, one of the limitations of using DPA-714 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research related to DPA-714. One area of research is the study of its effects on various other biological systems, such as the cardiovascular system and the gut microbiome. Another area of research is the development of new synthetic methods for DPA-714, which could improve its solubility and other properties. Additionally, there is a need for further research on the mechanism of action of DPA-714, which could lead to the development of new therapeutic agents that target TSPO and related cellular processes.
Conclusion:
In conclusion, DPA-714 is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for TSPO and potential use in imaging studies make it a valuable tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroinflammation, where it has been shown to have anti-inflammatory properties. DPA-714 has also been studied for its potential use in imaging studies, where it can be used as a radioligand for positron emission tomography (PET) imaging. Other areas of research include the study of its effects on immune cells, cancer cells, and various other biological systems.
特性
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-15(16-7-3-2-4-8-16)26-23(29)18-9-5-6-10-20(18)27-22(28)14-30-21-12-11-17(24)13-19(21)25/h2-13,15H,14H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLALFCPSPIGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4070805.png)
![N-(2,4-dichlorobenzyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4070808.png)


![6-amino-4-(2-chloro-4,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070828.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070842.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4070843.png)
![6-{[(5-methoxy-1,3-benzothiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4070846.png)
![N-{2-[2-(1-cyclohexen-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4070849.png)
![N-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methanesulfonamide bis(trifluoroacetate) (salt)](/img/structure/B4070851.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4070859.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070866.png)
![6-methyl-3-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4070878.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4070884.png)